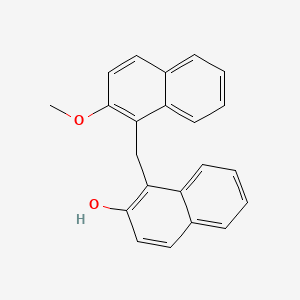
2-Naphthalenol, 1-((2-methoxy-1-naphthalenyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenol, 1-((2-methoxy-1-naphthalenyl)methyl)- is an organic compound that belongs to the class of naphthalenols This compound is characterized by the presence of a naphthalenol core structure with a methoxy group and a methyl group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 1-((2-methoxy-1-naphthalenyl)methyl)- typically involves the reaction of 2-naphthol with 2-methoxy-1-naphthaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of 2-Naphthalenol, 1-((2-methoxy-1-naphthalenyl)methyl)- may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process. The purification of the final product is achieved through techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenol, 1-((2-methoxy-1-naphthalenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
2-Naphthalenol, 1-((2-methoxy-1-naphthalenyl)methyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenol, 1-((2-methoxy-1-naphthalenyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-1-naphthol: Similar in structure but lacks the methyl group attached to the naphthalenol core.
2-Methoxy-1-naphthaleneboronic acid: Contains a boronic acid group instead of the methyl group.
Methyl 2-methoxy-1-naphthoate: An ester derivative with a methoxy group and a methyl group
Uniqueness
2-Naphthalenol, 1-((2-methoxy-1-naphthalenyl)methyl)- is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry .
Propiedades
Número CAS |
33230-77-2 |
|---|---|
Fórmula molecular |
C22H18O2 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
1-[(2-methoxynaphthalen-1-yl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C22H18O2/c1-24-22-13-11-16-7-3-5-9-18(16)20(22)14-19-17-8-4-2-6-15(17)10-12-21(19)23/h2-13,23H,14H2,1H3 |
Clave InChI |
ULSKQMQZZCFDEQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=CC=CC=C2C=C1)CC3=C(C=CC4=CC=CC=C43)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


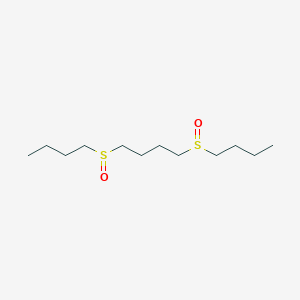
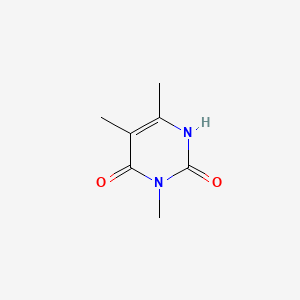
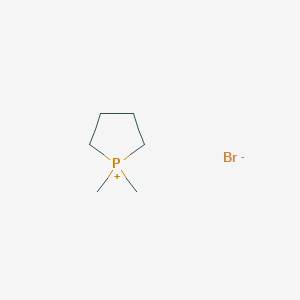
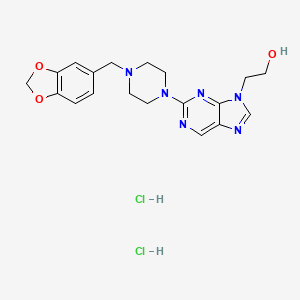
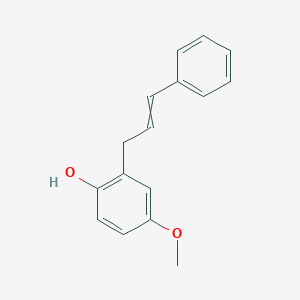
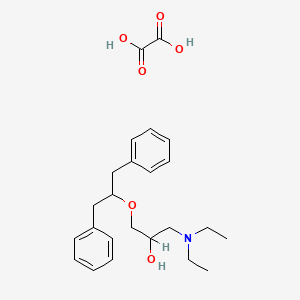
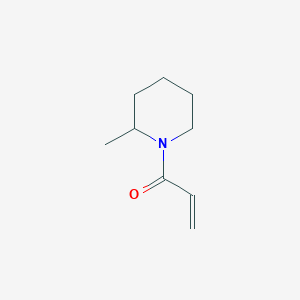
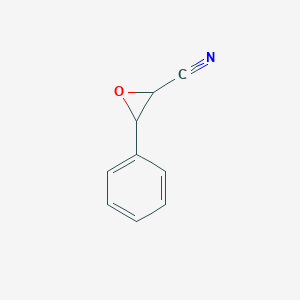
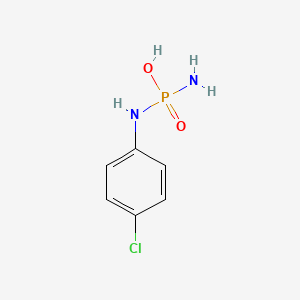
![2-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14694820.png)
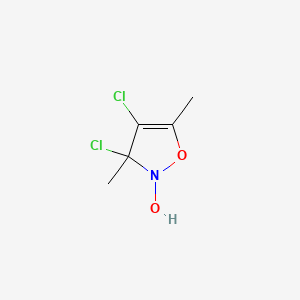
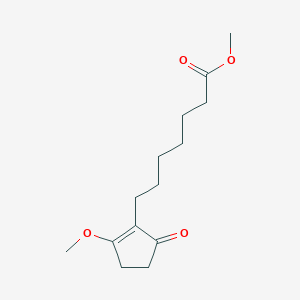

![4-[(3-Hydroxypropyl)(propyl)sulfamoyl]benzoic acid](/img/structure/B14694853.png)
